Potassium (5-fluoro-2-formylphenyl)trifluoroborate

Suzuki-Miyaura coupling Cross-coupling yield Organotrifluoroborate

Choose this bench-stable, crystalline potassium trifluoroborate salt as a masked boronic acid surrogate for robust Suzuki-Miyaura, rhodium-catalyzed, and high-throughput syntheses. Eliminates protodeboronation, oxidative homocoupling, and boroxine formation common with boronic acids. Enables predictable stoichiometry, orthogonal aldehyde reactivity, and a 15% yield advantage in cross-couplings. Ideal for automated parallel synthesis and process-scale reliability. (230.01 g/mol, C7H4BF4KO).

Molecular Formula C7H4BF4KO
Molecular Weight 230.01 g/mol
Cat. No. B8060555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (5-fluoro-2-formylphenyl)trifluoroborate
Molecular FormulaC7H4BF4KO
Molecular Weight230.01 g/mol
Structural Identifiers
SMILES[B-](C1=C(C=CC(=C1)F)C=O)(F)(F)F.[K+]
InChIInChI=1S/C7H4BF4O.K/c9-6-2-1-5(4-13)7(3-6)8(10,11)12;/h1-4H;/q-1;+1
InChIKeyANTXLZXHOVKBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (5-fluoro-2-formylphenyl)trifluoroborate: A Stable, High-Performance Organoboron Reagent for Demanding Cross-Coupling and Functionalization


Potassium (5-fluoro-2-formylphenyl)trifluoroborate (CAS: 1012868-70-0) is a bench-stable, crystalline organotrifluoroborate salt . It serves as a masked and protected nucleophile for the corresponding boronic acid, offering significantly enhanced stability to air, moisture, and oxidative conditions [1]. This reagent is specifically designed for robust performance in palladium-catalyzed Suzuki-Miyaura cross-coupling, rhodium-catalyzed additions, and other metal-catalyzed reactions, where it enables the efficient and predictable installation of the 5-fluoro-2-formylphenyl moiety onto molecular scaffolds .

Why Generic Substitution of Potassium (5-fluoro-2-formylphenyl)trifluoroborate with a Standard Boronic Acid or Ester Compromises Reaction Success


Substituting potassium (5-fluoro-2-formylphenyl)trifluoroborate with the corresponding (5-fluoro-2-formylphenyl)boronic acid or its pinacol ester introduces significant technical and practical risks. Boronic acids are prone to problematic side reactions like oxidative homocoupling, protodeboronation, and the formation of unreactive cyclic trimers (boroxines) [1]. Their air and moisture sensitivity complicates long-term storage and precise stoichiometric control, leading to variable yields and poor reproducibility [2]. While boronate esters offer improved stability, they often suffer from slower transmetalation kinetics, necessitating harsher reaction conditions and compromising compatibility with sensitive functional groups [1]. The quantitative evidence below demonstrates why the trifluoroborate salt is the preferred choice for reliable, high-fidelity molecular construction.

Quantitative Evidence for Choosing Potassium (5-fluoro-2-formylphenyl)trifluoroborate Over its Analogs


Enhanced Cross-Coupling Efficiency: Quantified Yield Advantage Over Boronic Acid in Suzuki-Miyaura Reactions

In benchmarked Suzuki-Miyaura cross-coupling reactions, potassium organotrifluoroborates, including the (5-fluoro-2-formylphenyl) derivative, deliver significantly higher yields compared to the corresponding boronic acids under analogous conditions . A representative comparison shows a yield increase from 70% with a boronic acid to 85% with the trifluoroborate salt . This improvement is attributed to the trifluoroborate's greater stability, which suppresses unproductive side reactions like protodeboronation that commonly plague boronic acids [1].

Suzuki-Miyaura coupling Cross-coupling yield Organotrifluoroborate

Defined Stoichiometry: The Monomeric Nature of Trifluoroborate Ensures Precise Equivalent Control vs. Variable Boronic Acid Oligomers

A critical but often overlooked differentiator for reproducible synthesis is the precise control over reaction stoichiometry. Boronic acids are notorious for existing in equilibrium with their cyclic trimers (boroxines), which are unreactive species [1]. This means the effective concentration of the active monomer in a boronic acid sample can be significantly lower and variable from batch to batch. In stark contrast, potassium (5-fluoro-2-formylphenyl)trifluoroborate exists exclusively as a tetra-coordinated, monomeric species . Consequently, its equivalent weight is well-defined and consistent, ensuring that the intended molar quantity of reactive nucleophile is delivered in every experiment .

Stoichiometry control Monomer vs. trimer Procurement quality

Superior Stability: Enhanced Air/Moisture Resistance and Oxidative Robustness Compared to Boronic Acids

Potassium (5-fluoro-2-formylphenyl)trifluoroborate is classified as a bench-stable, moisture- and air-stable reagent, in direct contrast to the corresponding boronic acid, which is typically air-sensitive and prone to degradation upon storage [1][2]. This enhanced stability is a direct consequence of the tetra-coordinate boron center, which is less Lewis acidic and therefore less susceptible to oxidation and hydrolysis . While boronic acids require storage under inert atmosphere to prevent decomposition, this trifluoroborate salt can be handled and stored under ambient conditions, significantly simplifying its use in standard laboratory settings [3].

Reagent stability Air/moisture sensitivity Oxidative stability

Broad Reaction Utility: A Single Reagent for Suzuki, Reductive Amination, Wittig, and More, Reducing Inventory Needs

Beyond its primary use in Suzuki-Miyaura cross-coupling, potassium (5-fluoro-2-formylphenyl)trifluoroborate demonstrates unique versatility due to its stability and the presence of both the masked boronic acid and a free aldehyde functionality . It is directly applicable in metal-free chlorodeboronation, hydrolysis to the free boronic acid (when desired), reductive amination, and Wittig reactions, all of which can be performed sequentially or in tandem without intermediate deprotection steps . This stands in contrast to the corresponding boronic acid, where the aldehyde would be vulnerable to oxidation or nucleophilic attack under standard cross-coupling conditions, and boronate esters, which lack the reactivity of the free aldehyde.

Suzuki-Miyaura Reductive amination Wittig reaction Versatile building block

Controlled and Predictable Hydrolysis: On-Demand Generation of the Active Boronic Acid with High Yield

In scenarios where the active boronic acid is specifically required, potassium (5-fluoro-2-formylphenyl)trifluoroborate serves as a stable, storable precursor that can be quantitatively hydrolyzed to the desired (5-fluoro-2-formylphenyl)boronic acid on demand [1]. This is a significant advantage over sourcing and storing the inherently unstable boronic acid itself. For instance, a case study on related potassium organotrifluoroborates demonstrated hydrolysis yields exceeding 90% using mild conditions with a montmorillonite K10 catalyst . This allows the user to generate a high-purity, active boronic acid exactly when needed, eliminating concerns about reagent degradation.

Controlled hydrolysis Boronic acid generation Deprotection

Optimal Applications for Potassium (5-fluoro-2-formylphenyl)trifluoroborate Based on Demonstrated Differentiation


High-Throughput Medicinal Chemistry Libraries and Parallel Synthesis

The bench-stability and precise stoichiometry of potassium (5-fluoro-2-formylphenyl)trifluoroborate make it an ideal building block for automated parallel synthesis and high-throughput experimentation (HTE). Unlike boronic acids, which require rigorous exclusion of air and moisture, this reagent can be accurately dispensed as a solid or stock solution under ambient conditions [1]. The quantifiable 15% yield advantage in Suzuki couplings directly improves the success rate and purity of library members, reducing the time and cost associated with purification and resynthesis .

Multi-Step Synthesis of Complex Pharmaceutical Intermediates

The orthogonal reactivity of the trifluoroborate and aldehyde functionalities is a critical asset in convergent, multi-step syntheses. The robust boron moiety can survive a sequence of transformations on other parts of the molecule, allowing the key Suzuki-Miyaura coupling to be strategically placed later in the synthesis when the scaffold is more valuable [1]. This 'protecting group-free' strategy is enabled by the trifluoroborate's stability and is not feasible with the corresponding boronic acid due to aldehyde instability . The ability to perform reductive aminations or Wittig reactions on the free aldehyde before or after the cross-coupling step further expands its strategic value .

Process Development and Scale-Up for cGMP Manufacturing

In process chemistry, batch-to-batch consistency and predictable behavior are non-negotiable. The monomeric nature of potassium (5-fluoro-2-formylphenyl)trifluoroborate guarantees a consistent equivalent weight, eliminating the variable performance associated with boronic acid trimers [1]. Its air and moisture stability simplifies storage and handling in large-scale reactors, reducing the operational complexity and safety hazards of maintaining an inert atmosphere . The improved cross-coupling yield also has a direct positive impact on process mass intensity (PMI) and overall cost of goods (COGS) .

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